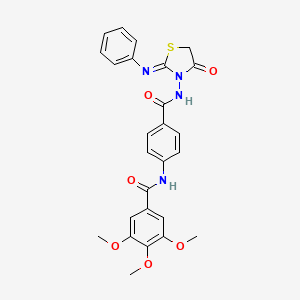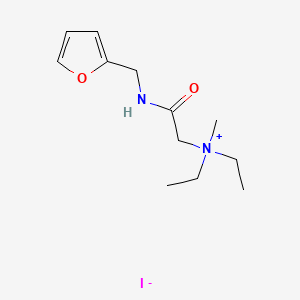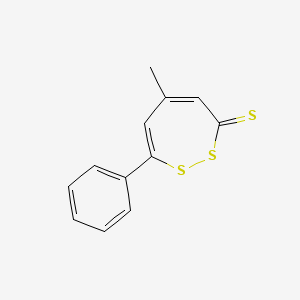![molecular formula C18H16N3NaO10S3 B13777612 1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt CAS No. 65151-34-0](/img/structure/B13777612.png)
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt is a complex organic compound. It is characterized by the presence of a naphthalene ring substituted with sulfonic acid groups and an azo linkage to a methoxy-substituted aniline derivative. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt typically involves the following steps:
Diazotization: The aniline derivative is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is further sulfonated using sulfuric acid to introduce the sulfonic acid groups.
Neutralization: The final product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used for the diazotization and coupling reactions.
Continuous Flow Systems: Continuous flow systems may be employed for sulfonation to ensure consistent product quality.
Purification: The product is purified using crystallization or filtration techniques to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced azo compounds.
Substitution: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can affect cellular pathways related to oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt: Similar structure but lacks the azo linkage and methoxy group.
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt: Contains similar sulfonic acid groups but different substitution pattern on the naphthalene ring.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt is unique due to its specific azo linkage and methoxy substitution, which confer distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
65151-34-0 |
|---|---|
Molekularformel |
C18H16N3NaO10S3 |
Molekulargewicht |
553.5 g/mol |
IUPAC-Name |
sodium;7-[[3-methoxy-4-(sulfomethylamino)phenyl]diazenyl]-3-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H17N3O10S3.Na/c1-31-17-8-13(4-5-16(17)19-10-32(22,23)24)21-20-12-3-2-11-6-14(33(25,26)27)9-18(15(11)7-12)34(28,29)30;/h2-9,19H,10H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);/q;+1/p-1 |
InChI-Schlüssel |
YOXWZQPRKMWRPC-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)[O-])NCS(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)









